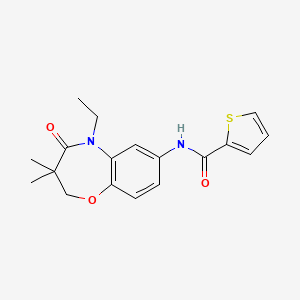

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-4-20-13-10-12(19-16(21)15-6-5-9-24-15)7-8-14(13)23-11-18(2,3)17(20)22/h5-10H,4,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHUHLWOXSUWNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazepine ring and the subsequent attachment of the thiophene-2-carboxamide moiety. Common reagents used in these reactions include ethyl acetoacetate, dimethylamine, and thiophene-2-carboxylic acid. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

The benzoxazepine core distinguishes this compound from benzo[b]thiophene derivatives, such as Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (compound 1b in ).

Functional Group Variations

- Carboxamide vs. Ester Groups : The target compound’s thiophene-2-carboxamide group contrasts with the ethyl carboxylate ester in 1b . Carboxamides typically exhibit stronger hydrogen-bonding capacity (amide I/II IR peaks ~1650–1550 cm⁻¹) compared to esters (C=O stretch ~1721 cm⁻¹), influencing interactions with biological targets .

- Substituent Effects : The 5-ethyl and 3,3-dimethyl groups on the benzoxazepine core likely increase lipophilicity compared to the phenyl and hydroxyl/acetoxy substituents in 1b , affecting pharmacokinetic properties like membrane permeability .

Physicochemical Properties

Q & A

Q. What synthetic methodologies are employed in the preparation of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide?

The synthesis typically involves multi-step organic reactions under controlled conditions. Key steps include:

- Inert atmosphere protection to prevent oxidation or side reactions (e.g., using nitrogen or argon) .

- Temperature control during critical steps like cyclization or amide bond formation (e.g., refluxing in anhydrous solvents such as dichloromethane or THF) .

- Purification techniques such as column chromatography or recrystallization from methanol/ethanol to isolate high-purity product .

Table 1: Common Solvents and Catalysts in Synthesis

| Step | Solvent | Catalyst | Reference |

|---|---|---|---|

| Cyclization | Anhydrous CH₂Cl₂ | p-Toluenesulfonic acid | |

| Amide Coupling | DMF | EDCI/HOBt | |

| Purification | Methanol | None |

Q. How is the compound characterized post-synthesis to confirm structural integrity?

A combination of analytical techniques is used:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, with shifts compared to predicted values (e.g., benzoxazepine carbonyl at ~170 ppm in ¹³C NMR) .

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ matching theoretical mass ± 2 ppm) .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from differences in experimental design or biological models. Strategies include:

- Standardized Assays : Replicate studies using uniform protocols (e.g., enzyme kinetics with fixed substrate concentrations and pH) .

- Dose-Response Analysis : Evaluate activity across a concentration gradient to identify non-linear effects (e.g., IC₅₀ variations due to off-target binding) .

- Structural Analog Comparison : Test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric groups responsible for activity .

Table 2: Reported Biological Activities and Models

| Activity | Model System | Key Finding | Reference |

|---|---|---|---|

| Antimicrobial | E. coli MIC assay | IC₅₀ = 12 µM | |

| Anticancer | HeLa cell line | Apoptosis induction at 50 µM | |

| Receptor Interaction | Molecular docking | High affinity for COX-2 |

Q. What strategies optimize the pharmacological properties of this compound?

Focus on improving bioavailability and target specificity:

- Solubility Enhancement : Modify substituents (e.g., introducing polar groups on the benzoxazepine core) or use prodrug formulations .

- Metabolic Stability : Evaluate cytochrome P450 interactions via in vitro microsomal assays to identify metabolic hotspots .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethyl vs. allyl groups at position 5) to balance potency and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.